3-Methyl-2,4,6-tribromoaniline

Physical Properties Process Chemistry Thermal Analysis

3-Methyl-2,4,6-tribromoaniline (CAS 71642-16-5) is a brominated aromatic amine with the molecular formula C₇H₆Br₃N and a molecular weight of 343.84 g/mol. It belongs to the class of polybrominated aniline derivatives and is characterized by a methyl group at the 3-position and bromine atoms at the 2-, 4-, and 6-positions on the benzene ring.

Molecular Formula C7H6Br3N
Molecular Weight 343.84 g/mol
CAS No. 71642-16-5
Cat. No. B1597421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2,4,6-tribromoaniline
CAS71642-16-5
Molecular FormulaC7H6Br3N
Molecular Weight343.84 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1Br)Br)N)Br
InChIInChI=1S/C7H6Br3N/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,11H2,1H3
InChIKeyKDZKZKWJNMBNAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3-Methyl-2,4,6-tribromoaniline (CAS 71642-16-5) for Specialized Chemical Synthesis


3-Methyl-2,4,6-tribromoaniline (CAS 71642-16-5) is a brominated aromatic amine with the molecular formula C₇H₆Br₃N and a molecular weight of 343.84 g/mol . It belongs to the class of polybrominated aniline derivatives and is characterized by a methyl group at the 3-position and bromine atoms at the 2-, 4-, and 6-positions on the benzene ring. This compound is primarily used as an intermediate in organic synthesis, including pharmaceutical research, and has been cited as a precursor for flame retardant and antioxidant formulations .

Why 3-Methyl-2,4,6-tribromoaniline Cannot Be Replaced by Generic Analogs in Critical Applications


Substitution with the non-methylated analog, 2,4,6-tribromoaniline (CAS 147-82-0), or the phenolic counterpart, 2,4,6-tribromo-3-methylphenol (CAS 4619-74-3), is not functionally equivalent. The presence of the methyl group in 3-Methyl-2,4,6-tribromoaniline introduces a distinct electronic and steric profile that fundamentally alters its physical properties and chemical reactivity. Specifically, the methyl substitution at the 3-position lowers the melting point by approximately 20°C relative to 2,4,6-tribromoaniline , which can critically influence processability in solvent-free or melt-phase reactions. Furthermore, the substitution of the hydroxyl group with an amino group (as in the comparison with 2,4,6-tribromo-3-methylphenol) results in a different functional group, enabling entirely different reaction pathways, such as diazotization or amide formation, which are impossible with the phenolic analog. The quantified differences detailed below directly impact synthetic route design, purification strategy, and end-use performance, making generic interchange scientifically unsound.

Quantitative Differentiators for 3-Methyl-2,4,6-tribromoaniline vs. Closest Analogs


Quantified Melting Point Depression vs. 2,4,6-Tribromoaniline

The target compound exhibits a melting point of 101-102°C, which is approximately 20°C lower than that of the non-methylated analog, 2,4,6-tribromoaniline, which melts at 120-122°C .

Physical Properties Process Chemistry Thermal Analysis

Quantified Bromine Content for Flame Retardant Applications

The theoretical bromine content of 3-Methyl-2,4,6-tribromoaniline is 69.7% by weight, based on its molecular formula (C₇H₆Br₃N, MW 343.84) . This is slightly lower than that of 2,4,6-tribromoaniline (72.7%, C₆H₄Br₃N, MW 329.81) [1].

Flame Retardancy Halogen Content Material Science

Functional Group Differentiation: Amino vs. Hydroxyl

3-Methyl-2,4,6-tribromoaniline contains a primary aromatic amino group (-NH₂), whereas the closely related 2,4,6-tribromo-3-methylphenol (CAS 4619-74-3) contains a phenolic hydroxyl group (-OH) . This fundamental difference dictates their respective reactivity. Anilines can undergo diazotization, acylation, and Schiff base formation, reactions that are not feasible for phenols without prior activation. Conversely, phenols readily participate in Williamson ether synthesis and esterification.

Synthetic Chemistry Reactivity Functional Group Analysis

Class-Level Inference: Potential for Antimicrobial Activity

A 2023 study on a series of bromoaniline compounds demonstrated in-vitro antibacterial activity against Gram-positive (S. aureus, B. subtilis) and Gram-negative (K. pneumoniae, E. coli) bacteria [1]. While 3-Methyl-2,4,6-tribromoaniline was not explicitly tested, its close structural similarity to the active compounds in this class suggests it may possess comparable antimicrobial properties. This inference is based on the class-level observation that the bromoaniline scaffold is associated with membrane permeability alteration and antimicrobial effectiveness.

Antimicrobial Biological Activity Pharmaceutical Research

High-Value Application Scenarios for 3-Methyl-2,4,6-tribromoaniline


Synthesis of Melt-Processable Flame Retardant Intermediates

The ~20°C lower melting point of 3-Methyl-2,4,6-tribromoaniline relative to 2,4,6-tribromoaniline makes it a superior choice for reactions or formulations conducted at lower temperatures or in solvent-free conditions. This property is particularly valuable in the production of melt-blended flame retardant additives, where the compound can be more easily incorporated into a polymer matrix without thermal degradation. This scenario directly leverages the quantified physical property difference.

Pharmaceutical Intermediate Requiring Aniline-Specific Chemistry

When a synthetic route requires a polybrominated aromatic building block capable of diazotization or amide bond formation, 3-Methyl-2,4,6-tribromoaniline is the required compound. Its primary amine functional group enables chemistry that is impossible with the analogous phenol, 2,4,6-tribromo-3-methylphenol . This scenario is common in the synthesis of certain pharmaceuticals, agrochemicals, and dyes where the aniline moiety is essential for the desired biological activity or material property.

Medicinal Chemistry: Antimicrobial Lead Optimization

Based on class-level evidence showing that bromoaniline derivatives exhibit antibacterial activity by disrupting bacterial membrane permeability [1], 3-Methyl-2,4,6-tribromoaniline is a justifiable procurement for initial high-throughput screening (HTS) campaigns. Its unique substitution pattern (methyl at the 3-position) may offer a different activity profile or improved pharmacokinetic properties compared to other analogs. It serves as a valuable scaffold for structure-activity relationship (SAR) studies in the development of novel antimicrobial agents.

Synthesis of Specialty Polymers and Advanced Materials

The compound's predicted boiling point of 314.1±37.0°C and density of 2.196±0.06 g/cm³ suggest it is a stable, high-density liquid at elevated temperatures, making it suitable for use as a reactive monomer or chain extender in the synthesis of specialty polymers, including polyimides or polyamides. The high bromine content contributes to the final polymer's flame resistance, while the methyl group may influence solubility and processability.

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